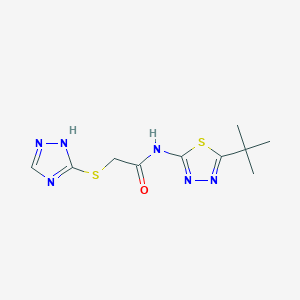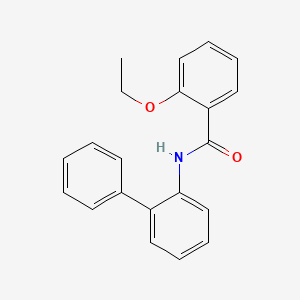
N-2-biphenylyl-2-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-biphenylyl-2-ethoxybenzamide, also known as BPEB, is a chemical compound that has been extensively researched for its potential use as a ligand in neuroscience studies. BPEB is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a variety of neurological disorders such as Parkinson's disease, schizophrenia, and addiction. In
Mécanisme D'action
N-2-biphenylyl-2-ethoxybenzamide acts as a selective antagonist of mGluR5 by binding to the allosteric site of the receptor. This binding prevents the activation of the receptor by glutamate, which is the primary neurotransmitter that binds to mGluR5. By blocking the activation of mGluR5, N-2-biphenylyl-2-ethoxybenzamide can modulate the release of other neurotransmitters such as dopamine, which has been implicated in the pathophysiology of Parkinson's disease and addiction.
Biochemical and Physiological Effects:
N-2-biphenylyl-2-ethoxybenzamide has been shown to modulate the release of dopamine in the striatum, which is a key region involved in motor control and reward processing. This modulation has been observed in both animal models and human studies, suggesting that N-2-biphenylyl-2-ethoxybenzamide may have potential therapeutic effects for neurological disorders such as Parkinson's disease and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-2-biphenylyl-2-ethoxybenzamide in lab experiments is its selectivity for mGluR5. This allows researchers to specifically target this receptor without affecting other receptors or neurotransmitters. However, N-2-biphenylyl-2-ethoxybenzamide has a relatively short half-life, which can limit its effectiveness in long-term studies. Additionally, the use of N-2-biphenylyl-2-ethoxybenzamide in animal models may not fully reflect the effects of mGluR5 antagonists in humans, which can limit the translational potential of this research.
Orientations Futures
Future research on N-2-biphenylyl-2-ethoxybenzamide should focus on optimizing its synthesis method to produce higher yields and purity. Additionally, studies should investigate the potential therapeutic effects of mGluR5 antagonists in a variety of neurological disorders, including Parkinson's disease, schizophrenia, and addiction. Further research should also explore the potential side effects of mGluR5 antagonists and their long-term effects on brain function. Finally, studies should investigate the potential use of N-2-biphenylyl-2-ethoxybenzamide as a tool for studying the role of mGluR5 in other neurological disorders and for developing new treatments for these disorders.
Méthodes De Synthèse
The synthesis of N-2-biphenylyl-2-ethoxybenzamide involves the reaction of 2-bromoethanol with 2-ethoxybenzoyl chloride in the presence of triethylamine to produce 2-ethoxy-N-(2-hydroxyethyl)benzamide. The product is then treated with 2-biphenylboronic acid in the presence of palladium acetate and triphenylphosphine to yield N-2-biphenylyl-2-ethoxybenzamide. This method has been optimized to produce high yields of N-2-biphenylyl-2-ethoxybenzamide with high purity.
Applications De Recherche Scientifique
N-2-biphenylyl-2-ethoxybenzamide has been extensively used in neuroscience research as a selective antagonist of mGluR5. This receptor has been implicated in a variety of neurological disorders, including Parkinson's disease, schizophrenia, and addiction. N-2-biphenylyl-2-ethoxybenzamide has been used to study the role of mGluR5 in these disorders and to evaluate the potential therapeutic effects of mGluR5 antagonists.
Propriétés
IUPAC Name |
2-ethoxy-N-(2-phenylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-2-24-20-15-9-7-13-18(20)21(23)22-19-14-8-6-12-17(19)16-10-4-3-5-11-16/h3-15H,2H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYNJFFZTCDQLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-2-biphenylyl-2-ethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

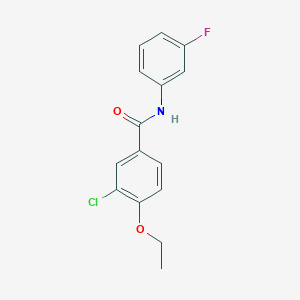
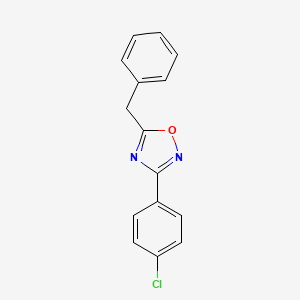
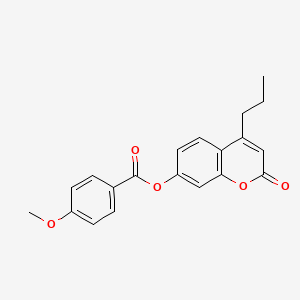
![6-chloro-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5776952.png)
![1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5776960.png)
![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5776973.png)
![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5776974.png)
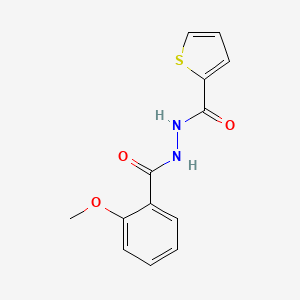
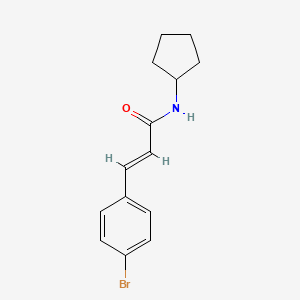
![4-ethoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B5777003.png)
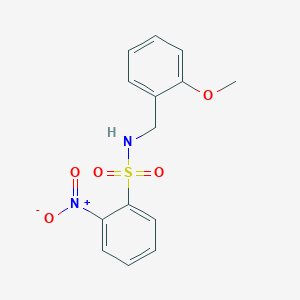
![diethyl [hydroxy(3-nitrophenyl)methyl]phosphonate](/img/structure/B5777023.png)
![N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5777031.png)
